![molecular formula C8H12O3 B2693738 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2243516-00-7](/img/structure/B2693738.png)

1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

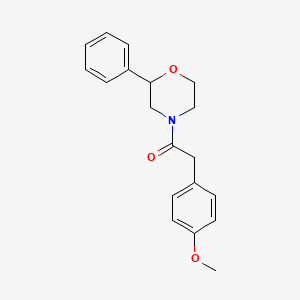

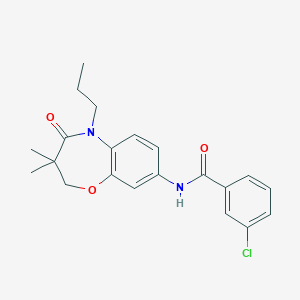

“1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . Bicyclo [2.1.1]hexanes, in general, are playing an increasingly important role in the field of organic chemistry .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) .

科学的研究の応用

Plant Betalains: Chemistry and Biochemistry

Betalains, derived from betalamic acid, showcase the versatility of naturally occurring carboxylic acids in plant pigmentation and their potential applications in scientific research. These compounds serve as chemosystematic markers across various plant families and contribute to health as safe, consumable pigments with antioxidant properties (Khan & Giridhar, 2015).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those with structural complexity similar to the compound of interest, have been studied for their role in inhibiting microbial growth in bio-renewable fuel and chemical production processes. This research highlights the fine balance required in utilizing these compounds for industrial applications without compromising microbial health and productivity (Jarboe et al., 2013).

Plant Betalains: Safety, Antioxidant Activity, Clinical Efficacy, and Bioavailability

Further investigation into betalains, related to betalamic acid, emphasizes their safety, antioxidant capabilities, and clinical efficacy. These studies underscore the potential of naturally occurring carboxylic acids in enhancing human health through dietary intake, highlighting their bioavailability and functional benefits (Khan, 2016).

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME)

Research on the catalytic synthesis of OME from ethers, a process potentially analogous to transformations involving complex carboxylic acids like the one , demonstrates the importance of these reactions in producing environmentally friendly fuels. This work illustrates the practical applications of catalysis in converting organic compounds to valuable industrial products (Baranowski et al., 2017).

Norcantharidin Analogues: A Patent Review

Norcantharidin, a compound with a bicyclic structure somewhat reminiscent of the queried chemical, showcases the therapeutic potential of structurally complex molecules. The modification of such molecules has led to analogues with promising anticancer activities, demonstrating the broader implications of chemical structure modification in drug discovery (Deng & Tang, 2011).

作用機序

Target of Action

The primary targets of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are currently unknown .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes .

Biochemical Pathways

It is likely that the compound’s action influences multiple pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is likely that the compound’s action results in a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules .

将来の方向性

特性

IUPAC Name |

1,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-8(6(9)10)3-7(2,4-8)11-5/h5H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDRGBQGRGTFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC(C2)(O1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)

![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B2693670.png)

![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)

![1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2693676.png)